3-Methyl-1H-1,2,4-triazole
Overview
Description
3-Methyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This family of compounds is known for its broad biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The 1,2,4-triazole ring system is also a core scaffold in various biologically active compounds and can be functionalized or fused with other aromatic systems to enhance or modify its properties .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including 3-Methyl-1H-1,2,4-triazole, has been a subject of significant interest due to the importance of these compounds in pharmaceuticals and other applications. Various synthetic methods have been developed over the past two decades, utilizing different nitrogen sources to construct the triazole ring . The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, for instance, has been claimed in numerous patents, indicating the growing interest in this scaffold . Additionally, the synthesis of substituted 1,2,3-triazoles using environmentally friendly protocols, such as DBU–water catalytic systems, highlights the push towards greener and more sustainable chemistry .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles has been extensively studied, with X-ray crystallography being a common tool for determining the precise geometry of these compounds. For example, the structure of 2-methyl-4,5-dicyano-2H-1,2,3-triazole, a related compound, was characterized by X-ray diffraction, revealing its potential application in various fields . The molecular geometry, vibrational frequencies, and NMR chemical shift values of triazole derivatives have also been calculated using density functional theory (DFT), which provides insights into the electronic structure and properties of these molecules .
Chemical Reactions Analysis
1,2,4-Triazoles participate in a variety of chemical reactions, which can be utilized to further modify the core structure or to create complex molecules with specific functions. The click chemistry approach, for instance, has been used to synthesize triazole derivatives with diverse supramolecular interactions, enabling applications in catalysis, photochemistry, and anion recognition . The reactivity of triazole derivatives has also been explored in the context of catalyst activation, where triazole-based ligand complexes are used in transfer hydrogenation and oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles are influenced by their molecular structure and substituents. These properties are crucial for their function in various applications, such as pharmaceuticals and materials science. The thermal stability of triazole derivatives, for example, has been investigated using techniques like TG–DSC, and kinetic parameters such as activation energy and pre-exponential factor have been calculated to understand their decomposition behavior . The solubility and reactivity of triazole compounds in different solvent media have also been studied, revealing that the total energy of these compounds decreases with increasing solvent polarity .
Scientific Research Applications
1,2,4-Triazole is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It has been demonstrated that nitrogen-containing heterocycles have a significant effect on the process of discovering new structures for pharmaceutical applications .
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
1,2,4-Triazoles have attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
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Pharmaceuticals and Drug Discovery : Triazole compounds exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are present in a number of drug classes such as fluconazole and voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
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Agrochemistry : Triazole compounds have important application value in agrochemistry .
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Material Chemistry : Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .
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Industrial Applications : These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
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Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science : Even though absent in nature, 1,2,3-triazoles have found broad applications in these fields .
- Antihypertensive Applications : Some triazole derivatives have been found to have antihypertensive effects .
- Antidepressant Applications : Certain triazole compounds are used in the synthesis of antidepressants .
- Antiepileptic Applications : Triazole compounds like rufinamide are used as antiepileptic drugs .
- Antitubercular Applications : Some triazole derivatives have shown potential as antitubercular agents .
- Anti-HIV Applications : Certain triazole compounds have been studied for their potential anti-HIV activities .
Safety And Hazards
Future Directions
The future directions for the study of 3-Methyl-1H-1,2,4-triazole and its derivatives are promising. The development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, is a significant step forward .
properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKFSRWSQOQYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878692 | |
Record name | 124TRIAZOLE3METHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-1,2,4-triazole | |
CAS RN |
7170-01-6 | |
Record name | 3-Methyl-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7170-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7170-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-METHYL-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU58ZCY8DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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